molecular formula C13H16N4O4S B14149534 N-(2,1,3-benzothiadiazol-5-yl)-N'-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide CAS No. 951989-06-3

N-(2,1,3-benzothiadiazol-5-yl)-N'-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide

Cat. No.: B14149534
CAS No.: 951989-06-3
M. Wt: 324.36 g/mol
InChI Key: JBBUCEJOSHXLAB-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-N’-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide is a complex organic compound that features a benzothiadiazole moiety and a substituted ethanediamide group. Compounds containing benzothiadiazole are known for their diverse applications in materials science, pharmaceuticals, and agrochemicals due to their unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-N’-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiadiazole Core: This can be achieved through the cyclization of ortho-substituted anilines with sulfur and nitrosating agents.

    Attachment of the Ethanediamide Group: This step may involve the reaction of the benzothiadiazole intermediate with an appropriate diamine under controlled conditions.

    Introduction of the Hydroxy and Hydroxymethyl Groups: These functional groups can be introduced through selective hydroxylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the nitro groups in the benzothiadiazole ring, converting them to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzothiadiazole ketones, while reduction could produce benzothiadiazole amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2,1,3-benzothiadiazol-5-yl)-N’-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.

Biology and Medicine

In biology and medicine, compounds containing benzothiadiazole are often explored for their potential as therapeutic agents. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In industry, such compounds can be used in the development of dyes, pigments, and other materials that require specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-N’-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole Derivatives: These include compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole, which share the benzothiadiazole core but differ in their substituents.

    Ethanediamide Derivatives: Compounds such as N,N’-dimethylethanediamide and N,N’-diethylethanediamide, which have different substituents on the ethanediamide group.

Uniqueness

The uniqueness of N-(2,1,3-benzothiadiazol-5-yl)-N’-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide lies in its specific combination of functional groups, which can impart unique electronic, chemical, and biological properties not found in other similar compounds.

Properties

CAS No.

951989-06-3

Molecular Formula

C13H16N4O4S

Molecular Weight

324.36 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-N'-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]oxamide

InChI

InChI=1S/C13H16N4O4S/c1-2-13(6-18,7-19)15-12(21)11(20)14-8-3-4-9-10(5-8)17-22-16-9/h3-5,18-19H,2,6-7H2,1H3,(H,14,20)(H,15,21)

InChI Key

JBBUCEJOSHXLAB-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(CO)NC(=O)C(=O)NC1=CC2=NSN=C2C=C1

Origin of Product

United States

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